molecular formula C33H51NO2 B14278192 (E)-N,1-Bis[4-(decyloxy)phenyl]methanimine CAS No. 125403-00-1

(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine

Cat. No.: B14278192
CAS No.: 125403-00-1
M. Wt: 493.8 g/mol
InChI Key: GNFKFZLRLRQSFU-UHFFFAOYSA-N
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Description

(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine is an organic compound characterized by the presence of two decyloxyphenyl groups attached to a methanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,1-Bis[4-(decyloxy)phenyl]methanimine typically involves the condensation reaction between 4-(decyloxy)benzaldehyde and aniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N,1-Bis[4-(decyloxy)phenyl]methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N,1-Bis[4-(octyloxy)phenyl]methanimine
  • (E)-N,1-Bis[4-(dodecyloxy)phenyl]methanimine
  • (E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine

Uniqueness

(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine is unique due to its specific decyloxy substituents, which impart distinct physical and chemical properties

Properties

CAS No.

125403-00-1

Molecular Formula

C33H51NO2

Molecular Weight

493.8 g/mol

IUPAC Name

N,1-bis(4-decoxyphenyl)methanimine

InChI

InChI=1S/C33H51NO2/c1-3-5-7-9-11-13-15-17-27-35-32-23-19-30(20-24-32)29-34-31-21-25-33(26-22-31)36-28-18-16-14-12-10-8-6-4-2/h19-26,29H,3-18,27-28H2,1-2H3

InChI Key

GNFKFZLRLRQSFU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OCCCCCCCCCC

Origin of Product

United States

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